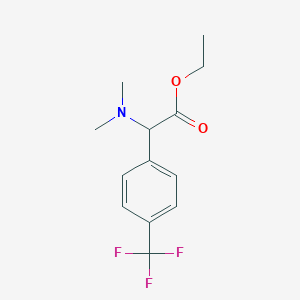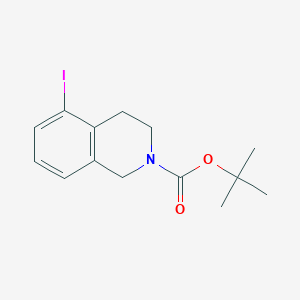
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a tert-butyl group, an iodine atom, and a carboxylate group attached to the isoquinoline core.
Méthodes De Préparation
The synthesis of tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several steps, including the formation of the isoquinoline core and the introduction of the tert-butyl, iodine, and carboxylate groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Isoquinoline Core: This can be achieved through various cyclization reactions, such as the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Introduction of the Tert-Butyl Group: This step often involves the use of tert-butyl halides in the presence of a base to form the tert-butyl group.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a base.
Analyse Des Réactions Chimiques
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Applications De Recherche Scientifique
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its iodine atom allows for easy detection using radiolabeling techniques.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its isoquinoline core is a common motif in many pharmacologically active compounds.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The iodine atom in the compound can participate in halogen bonding, which can influence its binding affinity to target proteins. Additionally, the carboxylate group can form hydrogen bonds with amino acid residues in the active site of enzymes, further modulating its activity.
Comparaison Avec Des Composés Similaires
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound has a bromine atom instead of an iodine atom. The difference in halogen size and electronegativity can affect its reactivity and binding properties.
Tert-butyl 5-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound contains a chlorine atom, which is smaller and less polarizable than iodine. This can lead to differences in chemical reactivity and biological activity.
Tert-butyl 5-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and its interactions with biological targets.
Propriétés
Formule moléculaire |
C14H18INO2 |
|---|---|
Poids moléculaire |
359.20 g/mol |
Nom IUPAC |
tert-butyl 5-iodo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9H2,1-3H3 |
Clé InChI |
JYLNHEPCWIAUAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13034917.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13034918.png)
![(1S,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13034928.png)



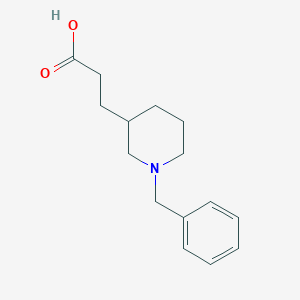
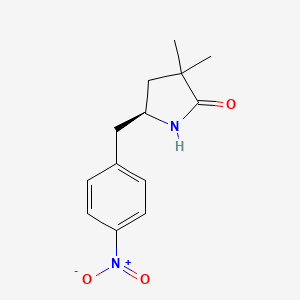
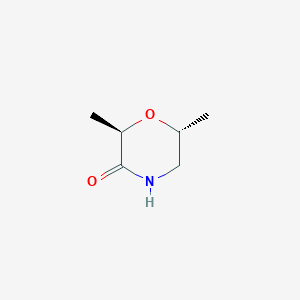
![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
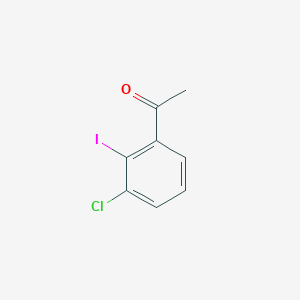
![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)
